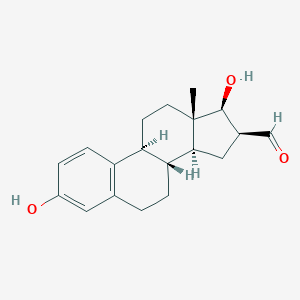

16-Formylestradiol

Description

16-Formylestradiol is a synthetic estradiol derivative characterized by a formyl (-CHO) group substitution at the C16 position of the steroid nucleus. Its synthesis involves multi-step chemical modifications starting from estrone. Key steps include the formation of 16-methoxymethylene estrone, reduction with NaBH₄/CeCl₃ to yield 16-methoxymethylene estradiol, and subsequent acid deprotection to generate the formyl group .

Properties

CAS No. |

150585-08-3 |

|---|---|

Molecular Formula |

C19H24O3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carbaldehyde |

InChI |

InChI=1S/C19H24O3/c1-19-7-6-15-14-5-3-13(21)8-11(14)2-4-16(15)17(19)9-12(10-20)18(19)22/h3,5,8,10,12,15-18,21-22H,2,4,6-7,9H2,1H3/t12-,15-,16-,17+,18+,19+/m1/s1 |

InChI Key |

GQRLRYVNRMCWPQ-IEQBIMPXSA-N |

SMILES |

CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)C=O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O |

Synonyms |

16-formylestradiol |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Synthetic Accessibility: this compound’s synthesis is more efficient than derivatives like 16-ethyl or 16-aminopropyl estradiol, which often require complex protecting group strategies . However, alternative routes (e.g., using 16-butylthiomethylene derivatives) yield undesired tetraenol byproducts, limiting scalability . Derivatives such as 16-fluoroestradiol and 16-iodoestradiol are synthetically challenging due to the need for regioselective halogenation and purification .

Structural and Functional Implications :

- The formyl group in this compound introduces a reactive aldehyde moiety, enabling further conjugation (e.g., lactone formation), unlike inert substituents like methoxy or methyl groups .

- Electron-withdrawing groups (e.g., -CHO, -F) may alter estrogen receptor (ER) binding affinity compared to electron-donating groups (e.g., -OCH₃), though specific pharmacological data remain underexplored .

Stability and Reactivity :

- This compound’s aldehyde group renders it prone to oxidation or nucleophilic attack, necessitating stable storage conditions. In contrast, 16-methoxyestradiol exhibits greater stability but lacks functional versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.